molecular formula C13H17NO B11743320 1-Hexyl-4-isocyanatobenzene

1-Hexyl-4-isocyanatobenzene

Cat. No.: B11743320
M. Wt: 203.28 g/mol
InChI Key: MPPJTJFVFAQIPN-UHFFFAOYSA-N
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Description

1-Hexyl-4-isocyanatobenzene is an organic compound with the molecular formula C13H17NO It is characterized by a benzene ring substituted with a hexyl group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-4-isocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-hexylbenzoic acid with thionyl chloride (SOCl2) to form 4-hexylbenzoyl chloride. This intermediate is then reacted with sodium azide (NaN3) to produce the corresponding azide, which is subsequently converted to the isocyanate via a Curtius rearrangement .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process typically requires careful control of temperature and reaction times to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-4-isocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or esters.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1-Hexyl-4-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexyl-4-isocyanatobenzene primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Phenyl Isocyanate: Similar in structure but lacks the hexyl group, making it less hydrophobic.

    Hexyl Isocyanate: Lacks the benzene ring, resulting in different reactivity and applications.

Uniqueness: 1-Hexyl-4-isocyanatobenzene is unique due to the presence of both a hexyl group and an isocyanate group on a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in materials science and organic synthesis.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-hexyl-4-isocyanatobenzene

InChI

InChI=1S/C13H17NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-15/h7-10H,2-6H2,1H3

InChI Key

MPPJTJFVFAQIPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=C=O

Origin of Product

United States

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